Cas no 825-25-2 (2-cyclopentylidenecyclopentanone)

2-cyclopentylidenecyclopentanone structure
825-25-2 structure
Product Name:2-cyclopentylidenecyclopentanone
CAS No:825-25-2
MF:C10H14O
MW:150.217563152313
CID:726213
PubChem ID:69995
Update Time:2024-10-27

2-cyclopentylidenecyclopentanone Chemical and Physical Properties

Names and Identifiers

    • Cyclopentanone,2-cyclopentylidene-
    • 2-cyclopentylidenecyclopentan-1-one
    • 2-Cyclopentylidene-1-cyclopentanone
    • 2-cyclopentylidenecyclopentanone
    • Cyclopentanone,2-cyclopentylidene
    • 2-Cyclopentylidenecyclopentanone (ACI)
    • [Bicyclopentyliden]-2-one (8CI)
    • [1,1′-Bi(cyclopentylidene)]-2-one
    • [Δ1,1′-Bicyclopentan]-2-one
    • NSC 22041
    • E82432
    • 2-cyclopentylidenecyclo-pentanone
    • Cyclopentylidenecyclopentan-2-one
    • [Bicyclopentyliden]-2-one
    • 7ALH95T3QJ
    • 2-Cyclopentylidene-cyclopentanone
    • 2-cyclopentylidencyclopentan-1-on
    • Cyclopentanone, 2-cyclopentylidene-
    • 2-cyclopentylidene cyclopentanone
    • BICYCLOPENTYLIDENE-2-ONE
    • DB-056623
    • [.DELTA.1,1'-Bicyclopentan]-2-one
    • 1,1'-bi(cyclopentyliden)-2-one
    • AKOS006241773
    • MFCD00044678
    • 825-25-2
    • CS-0202769
    • NYSYNXRPXJZYFY-UHFFFAOYSA-
    • EINECS 212-542-7
    • NS00020891
    • EN300-136053
    • InChI=1/C10H14O/c11-10-7-3-6-9(10)8-4-1-2-5-8/h1-7H2
    • SCHEMBL5464779
    • NSC22041
    • [1,1'-Bi(cyclopentylidene)]-2-one
    • STL560956
    • NSC-22041
    • DTXSID80231794
    • UNII-7ALH95T3QJ
    • Inchi: 1S/C10H14O/c11-10-7-3-6-9(10)8-4-1-2-5-8/h1-7H2
    • InChI Key: NYSYNXRPXJZYFY-UHFFFAOYSA-N
    • SMILES: O=C1CCC/C/1=C1/CCCC/1

Computed Properties

  • Exact Mass: 150.10400
  • Monoisotopic Mass: 150.104
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 205
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 17.1A^2
  • XLogP3: 1.8

Experimental Properties

  • Density: 1 g/cm3
  • Melting Point: Not available
  • Boiling Point: 231.78°C (rough estimate)
  • Flash Point: 104°C
  • Refractive Index: 1.5215 (estimate)
  • PSA: 17.07000
  • LogP: 2.61000
  • Vapor Pressure: 0.0±0.5 mmHg at 25°C

2-cyclopentylidenecyclopentanone Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
B412510-50mg
Bicyclopentylidene-2-one
825-25-2
50mg
$ 87.00 2023-04-18
TRC
B412510-100mg
Bicyclopentylidene-2-one
825-25-2
100mg
$ 150.00 2023-04-18
TRC
B412510-1g
Bicyclopentylidene-2-one
825-25-2
1g
$ 755.00 2022-06-07
Aaron
AR004ZV9-5g
Cyclopentanone,2-cyclopentylidene-
825-25-2 97%
5g
$657.00 2025-01-23
eNovation Chemicals LLC
Y1265595-1g
Cyclopentanone,2-cyclopentylidene-
825-25-2 95%
1g
$260 2025-02-21
eNovation Chemicals LLC
Y1265595-100mg
Cyclopentanone,2-cyclopentylidene-
825-25-2 95%
100mg
$115 2025-02-21
eNovation Chemicals LLC
Y1265595-250mg
Cyclopentanone,2-cyclopentylidene-
825-25-2 95%
250mg
$140 2025-02-21
eNovation Chemicals LLC
Y1265595-5g
Cyclopentanone,2-cyclopentylidene-
825-25-2 95%
5g
$735 2025-02-21
A2B Chem LLC
AC32009-100mg
2-Cyclopentylidenecyclopentanone
825-25-2 95%
100mg
$38.00 2024-04-19
A2B Chem LLC
AC32009-250mg
2-Cyclopentylidenecyclopentanone
825-25-2 95%
250mg
$59.00 2024-04-19

2-cyclopentylidenecyclopentanone Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Titanium ethoxide ,  Sulfuric acid Solvents: Heptane ,  Water ;  60 min, reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Acetonitrile ,  Water ;  rt → reflux
Reference
Condensation of ketones in the presence of titanium alkoxides
Yatluk, Yu. G.; et al, Russian Journal of Organic Chemistry (Translation of Zhurnal Organicheskoi Khimii), 2004, 40(6), 763-765

Production Method 2

Reaction Conditions
1.1 Reagents: Sodium chloride Solvents: Water ;  pH 7.4, rt
Reference
Aldolase Antibodies of Remarkable Scope
Hoffmann, Torsten; et al, Journal of the American Chemical Society, 1998, 120(12), 2768-2779

Production Method 3

Reaction Conditions
1.1 Reagents: Hydrochloric acid
Reference
Syntheses and heterocyclic compounds. XXIX. Substituted 2,3-dihydro-1H-1,5-benzodiazepines
Herbert, John A. L.; et al, Journal of the Chemical Society, 1974, (23), 2657-61

Production Method 4

Reaction Conditions
Reference
Synthesis and epoxidation of cyclopentenylcyclopentanone
Kyasimov, A. S.; et al, Doklady - Akademiya Nauk Azerbaidzhanskoi SSR, 1979, 35(2), 31-5

Production Method 5

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  30 min, 4 MPa, 60 °C
2.1 Reagents: Sodium hydroxide Solvents: Water ;  9 h, reflux
Reference
Fine-Bubble-Slug-Flow Hydrogenation of Multiple Bonds and Phenols
Iio, Takuya; et al, Synlett, 2020, 31(19), 1919-1924

Production Method 6

Reaction Conditions
1.1 Reagents: Acetic acid ,  Hydrogen Catalysts: Nickel ,  Copper ,  Silica Solvents: Water ;  4 MPa, rt → 160 °C; 4 h, 4 MPa, 160 °C
2.1 Reagents: Sodium hydroxide Solvents: Water ;  10 h, reflux
Reference
Conversion of furfural into cyclopentanone over Ni-Cu bimetallic catalysts
Yang, Yanliang; et al, Green Chemistry, 2013, 15(7), 1932-1940

Production Method 7

Reaction Conditions
1.1 Reagents: Sodium ethoxide Solvents: Ethanol
Reference
Synthesis of unsymmetrical trisannulated benzenes
Mahmoodi, Nosrat O.; et al, Journal of the Korean Chemical Society, 2002, 46(1), 52-56

Production Method 8

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Iodine ;  72 h, 160 °C
Reference
Iodine-catalyzed cycloalkenylation of dihydroquinolines and arylamines through a reaction with cyclic ketones under neat conditions
Fotie, Jean; et al, Tetrahedron Letters, 2013, 54(51), 7069-7073

Production Method 9

Reaction Conditions
1.1 Reagents: Lithium tert-butoxide Catalysts: Di-μ-chlorodichlorobis[(1,2,3,4,5-η)-1,2,3,4,5-pentamethyl-2,4-cyclopentadien-1-… ,  Bis[2-(diphenylphosphino)phenyl] ether ;  rt → 100 °C; 24 h, 100 °C
Reference
A Convenient Ruthenium-Catalyzed α-Methylation of Carbonyl Compounds using Methanol
Dang, Tuan Thanh; et al, Advanced Synthesis & Catalysis, 2016, 358(21), 3373-3380

Production Method 10

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Iodine ;  72 h, 160 °C
Reference
Iodine-catalyzed cycloalkenylation of dihydroquinolines and arylamines through a reaction with cyclic ketones under neat conditions
Fotie, Jean; et al, Tetrahedron Letters, 2013, 54(51), 7069-7073

Production Method 11

Reaction Conditions
1.1 Catalysts: Titanium oxide (TiO2), mixt. with zirconium oxide (ZrO2) ;  6 h, 120 °C
Reference
The Cyclopentanone Self-condensation Over Calcined and Uncalcined TiO2-ZrO2 with Different Acidic Properties
Wan, Jinmeng; et al, Catalysis Letters, 2022, 152(3), 806-820

Production Method 12

Reaction Conditions
1.1 Catalysts: Aluminum magnesium carbonate hydroxide (Al0.25Mg0.75(CO3)0.12(OH)2), hydrate (1:… ;  8 h, 423 K
Reference
Synthesis of renewable high-density fuels using cyclopentanone derived from lignocellulose
Yang, Jinfan; et al, Chemical Communications (Cambridge, 2014, 50(20), 2572-2574

Production Method 13

Reaction Conditions
1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran
1.2 -
Reference
Reactivity of dimethyl N-(ethoxycarbonylmethyl)iminodithiocarbonate with carbonyl compounds in basic medium
Alvarez-Ibarra, Carlos; et al, Journal of the Chemical Society, 1989, (9), 1577-84

Production Method 14

Reaction Conditions
1.1 Reagents: 5-Methylfurfural ,  Hydrogen Catalysts: Nickel ,  Copper ,  Silica Solvents: Water ;  4 MPa, rt → 160 °C; 4 h, 4 MPa, 160 °C
2.1 Reagents: Sodium hydroxide Solvents: Water ;  10 h, reflux
Reference
Conversion of furfural into cyclopentanone over Ni-Cu bimetallic catalysts
Yang, Yanliang; et al, Green Chemistry, 2013, 15(7), 1932-1940

Production Method 15

Reaction Conditions
1.1 Reagents: Hydrogen ,  Ammonia Catalysts: Cobalt oxide (CoO) (core-shell) Solvents: Methanol ;  0.3 MPa, rt; 2 MPa, rt; 2 h, rt → 100 °C
1.2 Reagents: Water ;  0 °C
Reference
Hydride-like NH2δ- species-driven reductive amination over Co@CoO catalyst
Guo, Wanjun; et al, ChemRxiv, 2022, 1, 1-22

Production Method 16

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Water ;  6 h, 60 °C
Reference
Synthesis of unsaturated spiroacetals with catalytic condensation of cyclopentanone derivatives with 1,2 ethanediol
Abbaszadeh, Narmin S., Neft Kimyasi va Neft E'mali Proseslari, 2019, 20(4), 500-505

Production Method 17

Reaction Conditions
1.1 Catalysts: Triethylamine ,  Lithium perchlorate ;  20 min, 120 °C
Reference
A selective solvent-free self-condensation of carbonyl compounds utilizing microwave irradiation
Sharma, Lalit Kumar; et al, Green Chemistry, 2011, 13(6), 1546-1549

Production Method 18

Reaction Conditions
1.1 Catalysts: Niobium pentoxide ;  12 h, 1 MPa, 130 °C; cooled
Reference
Highly efficient Nb2O5 catalyst for aldol condensation of biomass-derived carbonyl molecules to fuel precursors
Jing, Yaxuan; et al, Chinese Journal of Catalysis, 2019, 40(8), 1168-1177

Production Method 19

Reaction Conditions
1.1 Reagents: 2-Pentanol Catalysts: Magnesium oxide Solvents: 2-Pentanol ;  6 h, reflux
Reference
Catalytic transfer hydrogenation of cycloalkanones on MgO. Vapour and liquid phase modes of reaction
Glinski, M., Polish Journal of Chemistry, 2009, 83(2), 187-194

Production Method 20

Reaction Conditions
1.1 Reagents: 2-Pentanol Catalysts: Dichloromethane ,  Magnesium oxide Solvents: 2-Pentanol ;  3 h, 392 K
Reference
Catalytic hydrogen transfer over magnesia. XXI. Liquid phase reduction of cyclopentanone over CH4-nCln/MgO (n = 1-4) catalysts
Glinski, M.; et al, Polish Journal of Chemistry, 2008, 82(5), 1117-1119

Production Method 21

Reaction Conditions
1.1 Reagents: Dodecane Catalysts: Ceria ,  Nickel Solvents: o-Xylene ;  24 h, 80 °C
Reference
Self-coupling of secondary alcohols by Ni/CeO2 catalyst
Shimura, Katsuya; et al, Applied Catalysis, 2013, 462, 462-463

Production Method 22

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Iodine ;  72 h, 160 °C
Reference
Iodine-catalyzed cycloalkenylation of dihydroquinolines and arylamines through a reaction with cyclic ketones under neat conditions
Fotie, Jean; et al, Tetrahedron Letters, 2013, 54(51), 7069-7073

2-cyclopentylidenecyclopentanone Raw materials

2-cyclopentylidenecyclopentanone Preparation Products

Recommended suppliers
Zhejiang Brunova Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Wuhan ChemNorm Biotech Co.,Ltd.
Hebei Liye chemical Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hebei Liye chemical Co.,Ltd